2-Methyl-1,3-dioxolane-2-ethanol
Overview
Description
2-Methyl-1,3-dioxolane-2-ethanol is an organic compound that belongs to the class of dioxolanes. It is characterized by a five-membered ring containing two oxygen atoms and a hydroxyl group attached to the ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
Dioxolanes, a group of organic compounds containing the dioxolane ring, can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with these types of molecules in biological systems.
Mode of Action
It is known that 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that 2-Methyl-1,3-dioxolane-2-ethanol might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound’s potential to interact with carbonyl compounds suggests that it might influence pathways involving these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable, posing a severe fire hazard when exposed to heat, flame, and/or oxidisers . Therefore, the storage and handling conditions of the compound can significantly impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxolane-2-ethanol can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxolane-2-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced forms .
Scientific Research Applications
2-Methyl-1,3-dioxolane-2-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methyl-1,3-dioxane: Another analog with a methyl group at a different position.
1,4-Dioxane: A structurally related compound with different reactivity.
Uniqueness
2-Methyl-1,3-dioxolane-2-ethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and stability compared to its analogs . This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMSDRABAGGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337077 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-32-5 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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